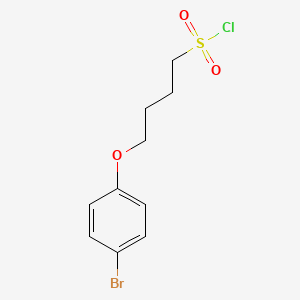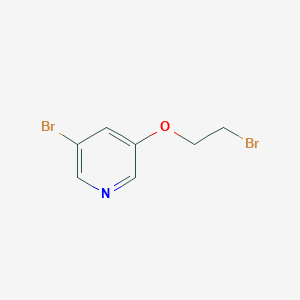
2-(3-Methylcyclohexyl)cyclohexan-1-ol
Descripción general
Descripción
“2-(3-Methylcyclohexyl)cyclohexan-1-ol” is an organic compound that belongs to the class of cyclohexanols. These are compounds containing a cyclohexane ring which bears a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylcyclohexyl)cyclohexan-1-ol” would consist of a cyclohexane ring with a hydroxyl group attached at the 1-position, and a 3-methylcyclohexyl group attached at the 2-position .Physical And Chemical Properties Analysis
Based on its structure, “2-(3-Methylcyclohexyl)cyclohexan-1-ol” would be expected to exhibit properties typical of cyclohexanols. These might include a relatively high boiling point due to the presence of the hydroxyl group, and solubility in organic solvents .Aplicaciones Científicas De Investigación
Catalytic Applications
Asymmetric Catalysis : The compound has been used in asymmetric catalysis. Brunner et al. (1986) demonstrated the use of related cyclohexanols in enantioselective catalysis, achieving optical inductions up to 30% ee, highlighting the potential of these compounds in asymmetric synthesis (Brunner, Obermann, & Wimmer, 1986).
Catalytic Electronic Activation : Black et al. (2005) explored the activation of cyclohexenols through aluminium-catalysed transfer hydrogenation, leading to conjugate additions and indirect nucleophilic additions to allylic alcohols. This showcases the versatility of cyclohexanols in catalytic processes (Black, Edwards, & Williams, 2005).
Chemical Synthesis and Molecular Recognition
Synthesis of Spiro Compounds : Balbolov et al. (2005) reported the use of cyclohexene derivatives in the synthesis of tricyclic spiro compounds, which demonstrates the utility of such compounds in complex chemical synthesis (Balbolov, Skumov, & Mitkova, 2005).
Molecular Recognition : Khanvilkar and Bedekar (2018) used a derivative of cyclohexan-1-ol for molecular recognition of enantiomers of acids, showcasing its application in chiral discrimination and analysis (Khanvilkar & Bedekar, 2018).
Analytical Chemistry and Spectroscopy
- Spectroscopic Studies : The structure and stereochemistry of similar cyclohexanols have been analyzed using NMR and IR spectroscopy, demonstrating their importance in structural elucidation and stereochemical studies (Iriepa, Gil-Alberdi, & Gálvez, 1992).
Environmental and Industrial Applications
- Hydrogen Peroxide Production : Jiankun (2011) discussed the use of methylcyclohexyl acetate, a related compound, in the anthraquinone process for hydrogen peroxide production, indicating the potential industrial applications of cyclohexanols (Jiankun, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methylcyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h10-14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKICUHINGZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylcyclohexyl)cyclohexan-1-ol | |
CAS RN |
1342663-72-2 | |
| Record name | 2-(3-methylcyclohexyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)







![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)


